(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one
Description
Properties
IUPAC Name |
(4E)-4-[(3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-16-14(10-11-5-4-8-13(9-11)18(20)21)17-15(22-16)12-6-2-1-3-7-12/h1-10H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKLBYNRYHZMMX-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15601-45-3 | |
| Record name | 4-(3-NITROBENZYLIDENE)-2-PHENYL-2-OXAZOLIN-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyloxazol-5(4H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
While specific industrial production methods for (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cycloaddition: The oxazole ring can undergo cycloaddition reactions with dienophiles or dipolarophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Cycloaddition: Dienophiles like maleic anhydride or dipolarophiles like azides under thermal or photochemical conditions.
Major Products Formed
Reduction: 4-(3-aminobenzylidene)-2-phenyloxazol-5(4H)-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Cycloaddition: Cycloadducts with the oxazole ring fused to the added moiety.
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of oxazolone, including (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one, exhibit significant antioxidant properties. These compounds can inhibit lipid peroxidation, which is crucial in preventing cellular damage caused by reactive oxygen species (ROS) .
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit lipoxygenase activity, a key enzyme involved in the inflammatory response. In vitro assays showed that certain derivatives exhibit potent inhibition rates, suggesting potential applications in treating inflammatory diseases .
Analgesic Properties
The analgesic effects of oxazolone derivatives have been explored, with findings indicating that (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one could be effective in pain management. Animal models have shown reduced nociception when treated with these compounds, highlighting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Recent studies have also focused on the anticancer properties of oxazolone derivatives. The compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential role as an anticancer agent . The mechanism of action may involve inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the benzylidene ring significantly influence melting points, spectral properties, and reactivity. Key examples include:
Key Observations :
- Electron-withdrawing groups (NO₂, Cl): Increase melting points due to enhanced dipole interactions .
- Electron-donating groups (OCH₃, NH(CH₃)₂): Lower melting points and alter photophysical properties (e.g., nanobelt formation in methoxy derivatives) .
Key Observations :
Challenges for (E)-3-Nitro Isomer :
- The (E)-configuration is less commonly reported, as the Erlenmeyer-Plöchl reaction typically favors the (Z)-isomer. Achieving the (E)-form may require modified conditions (e.g., sterically hindered aldehydes or low-temperature crystallization).
Spectroscopic and Photophysical Properties
- NMR/IR : All analogs show characteristic oxazolone C=O stretches near 1793 cm⁻¹ and aromatic proton signals at δ 7.0–8.0 .
- UV-Vis: Electron-withdrawing groups (e.g., NO₂) cause red shifts due to extended conjugation. For instance, 4-nitro derivatives absorb strongly in the visible range, making them useful as dyes .
Biological Activity
(E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
The compound features an oxazole ring fused with a nitrobenzylidene moiety, contributing to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 294.26 g/mol.
| Property | Value |
|---|---|
| Boiling Point | 456°C at 760 mmHg |
| Density | 1.34 g/cm³ |
| Vapor Pressure | mmHg at 25°C |
Synthesis
The synthesis typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyloxazol-5(4H)-one, usually in the presence of bases like sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol. The reaction is conducted under reflux conditions to ensure complete conversion to the desired product .
Anticancer Properties
Research indicates that (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one exhibits significant anticancer properties. A study demonstrated its ability to inhibit cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The compound was found to interact with specific molecular targets, leading to cytotoxic effects against tumor cells .
Antiviral Activity
This compound has also been investigated for its antiviral properties. It has shown efficacy against several viral strains, potentially acting by inhibiting viral replication through interference with viral enzymes or host cell interactions .
Anti-inflammatory Effects
In vitro studies have highlighted the anti-inflammatory potential of (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one. It demonstrated inhibition of key inflammatory mediators such as COX-2, with IC50 values lower than those of established anti-inflammatory drugs like celecoxib .
Antioxidant Activity
The compound exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. It has been shown to inhibit lipid peroxidation effectively, suggesting a role in protecting cellular components from oxidative damage .
Case Studies
- Anticancer Study : In a study involving various cancer cell lines, (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one was tested for cytotoxicity. Results indicated a dose-dependent inhibition of cell viability, with significant apoptosis observed at higher concentrations.
- Anti-inflammatory Assessment : A series of experiments evaluated the compound's effect on carrageenan-induced paw edema in animal models. The results indicated a substantial reduction in edema compared to control groups, affirming its anti-inflammatory efficacy.
The mechanism by which (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound inhibits enzymes like COX-2 and lipoxygenase, which are pivotal in inflammatory processes.
- Cell Cycle Modulation : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Intermediate Formation : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, contributing to cytotoxicity .
Q & A
Q. What synthetic methods are optimal for preparing (E)-4-(3-nitrobenzylidene)-2-phenyloxazol-5(4H)-one with high stereoselectivity?
The Erlenmeyer–Plöchl reaction is widely used for synthesizing oxazolones. For the (E)-isomer, a solvent-free approach with benzaldehyde derivatives, hippuric acid, and acetic anhydride under reflux yields the product efficiently. Optimization involves controlling reaction time (e.g., 2–4 hours) and using sodium acetate as a base to stabilize intermediates. Isolation via recrystallization (e.g., ethanol/water) avoids chromatography, achieving yields up to 97% . For stereochemical control, reaction conditions (e.g., temperature, solvent polarity) must be tailored to favor the (E)-configuration, as demonstrated in analogous syntheses of nitro-substituted oxazolones .
Q. Which spectroscopic techniques are critical for confirming the (E)-configuration and purity of this compound?
- 1H NMR : The coupling constant (J) of the benzylidene proton (δ ~7.5–8.2 ppm) typically exceeds 12 Hz for the (E)-isomer due to trans-vicinal coupling .
- UV-Vis : Strong absorption bands in acetonitrile (e.g., λmax ~350–400 nm) correlate with π→π* transitions of the conjugated nitrobenzylidene system .
- IR : Lactone C=O stretching (~1750 cm⁻¹) and NO₂ asymmetric stretching (~1520 cm⁻¹) confirm functional groups .
- Elemental analysis : Matches calculated C, H, N, O percentages (e.g., C16H10N2O4: C 65.31%, H 3.43%, N 9.52%) .
Q. How does solvent polarity affect the electronic absorption spectra of this compound?
Solvatochromism is studied by measuring UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane to DMSO). The nitro group enhances intramolecular charge transfer (ICT), causing redshifted absorption in polar solvents. Use the Kamlet–Taft equation to quantify solvent effects on λmax, with parameters like dipolarity (π*) and hydrogen-bonding (α, β) . For example, a 20 nm redshift in DMSO vs. hexane indicates polarity-dependent ICT .
Advanced Research Questions
Q. What computational methods validate the electronic structure and solvatochromic behavior of this compound?
Time-dependent density functional theory (TD-DFT) with solvents modeled via the polarizable continuum model (PCM) predicts excitation energies and oscillator strengths. Compare computed λmax (e.g., B3LYP/6-311++G(d,p)) with experimental data to identify ICT transitions. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the nitro group and oxazolone ring .
Q. How can the thermal isomerization kinetics between (E)- and (Z)-isomers be analyzed experimentally?
Monitor isomerization in aprotic solvents (e.g., toluene) using UV-Vis kinetics or HPLC . Fit time-dependent absorbance data to a first-order rate equation. Activation energy (Ea) is derived from Arrhenius plots (ln(k) vs. 1/T). For example, 4-aminoazobenzene analogs show Ea ~80–100 kJ/mol, influenced by solvent polarity and substituent effects .
Q. What strategies enhance the bioactivity of this compound, such as antiproliferative effects?
- Structural modification : Introduce substituents (e.g., -OH, -OMe) to the phenyl ring to improve solubility and target affinity.
- In vitro assays : Use MTT/PrestoBlue to test cytotoxicity against cancer cell lines (e.g., HCT116, MCF7). IC50 values are optimized by adjusting electron-withdrawing/donating groups on the benzylidene moiety .
- Molecular docking : Simulate interactions with enzymes (e.g., tyrosinase) to guide rational design .
Q. What challenges arise in crystallizing this compound for X-ray diffraction (XRD) studies?
Poor solubility in common solvents (e.g., chloroform, methanol) complicates crystal growth. Use slow evaporation in DMSO/EtOH mixtures or diffusion layers (hexane/acetone). For nitro-substituted analogs, π-stacking and halogen interactions (if bromo derivatives are present) stabilize crystal lattices .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for (E)-Isomer
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (CDCl₃) | δ 8.16 (d, J=8.0 Hz, Ar-H), 7.91 (s, CH=) | |
| UV-Vis (CH₃CN) | λmax 381 nm (ε=37,436 M⁻¹cm⁻¹) | |
| IR (KBr) | 1750 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym) |
Q. Table 2. Solvent Effects on λmax
| Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | Polarity (π*) |
|---|---|---|---|
| Hexane | 347 | 29,730 | -0.08 |
| Acetone | 366 | 37,839 | 0.71 |
| DMSO | 386 | 27,027 | 1.00 |
| Data adapted from nitrobenzylidene analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
